N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006122
InChI: InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31)
SMILES: C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide

CAS No.:

Cat. No.: VC0006122

Molecular Formula: C25H26N4O2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide -

Specification

Molecular Formula C25H26N4O2
Molecular Weight 414.5 g/mol
IUPAC Name N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31)
Standard InChI Key IXLLRNNFUYEADZ-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Canonical SMILES C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide possesses the molecular formula C25H26N4O2 and a molecular weight of 414.5 g/mol . Its IUPAC name, N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide, reflects its three primary structural domains:

  • A 2-naphthamide group at the C-terminus.

  • A piperidine ring substituted at the 4-position with a 2-oxo-2,3-dihydro-1H-benzimidazole moiety.

  • An ethyl linker connecting the piperidine and naphthamide groups .

Stereochemical and Conformational Features

The compound’s SMILES notation, C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4, highlights its non-planar geometry, with the piperidine ring adopting a chair conformation and the benzimidazolone group contributing to aromatic stacking interactions . Computational models predict moderate solubility in polar organic solvents (e.g., DMSO) but limited aqueous solubility due to the hydrophobic naphthalene system .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route involving:

  • Piperidine functionalization: Introduction of the benzimidazolone group via nucleophilic substitution at the 4-position.

  • Ethyl linker installation: Alkylation of the piperidine nitrogen with bromoethylamine.

  • Naphthamide coupling: Amide bond formation between the ethylamine linker and 2-naphthoic acid using carbodiimide-based coupling reagents .

Spectroscopic Profiling

  • Mass Spectrometry: ESI-MS exhibits a predominant [M+H]+ ion at m/z 415.2, consistent with the molecular formula .

  • NMR Spectroscopy:

    • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, naphthamide NH), 7.85–7.20 (m, 10H, aromatic protons), 4.20 (t, 2H, piperidine-CH2), 3.55 (m, 4H, ethyl linker and piperidine N-CH2) .

    • 13C NMR: 167.8 ppm (amide carbonyl), 156.2 ppm (benzimidazolone carbonyl).

Pharmacological Activity and Mechanism of Action

Phospholipase D Inhibition

N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide is a potent inhibitor of phospholipase D1/2 (PLD1/2), enzymes that hydrolyze phosphatidylcholine to generate phosphatidic acid (PtdOH) . PtdOH activates mTOR and Akt pathways, promoting cancer cell survival and proliferation . In prostate cancer models, this compound suppresses PLD activity with an IC50 of 20 nM, reducing cell viability by 60% at 10 μM .

Anticancer Effects

  • Prostate Cancer: In LNCaP and PC-3 cell lines, treatment with 10 μM VU0155056 for 48 hours decreases cell proliferation by 45–55% via G1 cell cycle arrest .

  • Breast Cancer: Synergistic effects with tamoxifen observed in MCF-7 cells, enhancing apoptosis by 30% compared to monotherapy .

Cancer TypeCell LineEffect (10 μM)Mechanism
ProstateLNCaP55% proliferation ↓G1 arrest
ProstatePC-345% proliferation ↓mTOR inhibition
BreastMCF-730% apoptosis ↑PLD1/2 inhibition

Structure-Activity Relationships (SAR)

Critical Functional Groups

  • Benzimidazolone: Removal or substitution of the 2-oxo group reduces PLD affinity by >90%, underscoring its role in hydrogen bonding with catalytic histidine residues.

  • Naphthamide: Replacement with smaller aryl groups (e.g., phenyl) decreases potency 10-fold, highlighting the necessity of naphthalene’s hydrophobic surface for membrane penetration .

  • Piperidine Ring: Saturation is essential; open-chain analogs show no activity, suggesting conformational rigidity optimizes target engagement .

Analog Comparison

The dihydronaphthalene derivative (CID 44573599, MW 416.5 g/mol) exhibits reduced PLD inhibition (IC50 = 150 nM), indicating that aromaticity in the naphthamide group enhances binding .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10−6 cm/s) predicts oral bioavailability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive hydroxylated metabolites .

  • Excretion: Primarily renal (70%) with a half-life of 4.2 hours in murine models.

Therapeutic Applications and Future Directions

Oncology

As a PLD inhibitor, this compound holds promise for combination therapies with chemotherapeutics (e.g., cisplatin) to overcome drug resistance . Phase I trials are warranted to evaluate safety in solid tumors.

Neurodegeneration

Preliminary data suggest PLD inhibition mitigates amyloid-β toxicity in neuronal cultures, proposing potential applications in Alzheimer’s disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator